N-Methoxy-N-methylbenzamide
Overview
Description
N-Methoxy-N-methylbenzamide is a chemical compound that serves as a key intermediate and a directing group in various organic synthesis reactions. It is particularly significant in the field of catalysis, where it is used to facilitate C-H bond activation and functionalization. This compound is involved in the synthesis of complex molecules, including heterocyclic compounds and polymers, and is also a part of the structural framework of certain pharmaceutical agents.
Synthesis Analysis
The synthesis of N-Methoxy-N-methylbenzamide derivatives and related compounds has been explored through various catalytic processes. For instance, cyclometalated complexes of N-Methoxy-4-nitrobenzamide have been synthesized using rhodium, iridium, and ruthenium catalysts through C-H bond activation . Additionally, ruthenium-catalyzed double annulation of N-Methoxybenzamide derivatives with unactivated alkynes has been reported, leading to the formation of pyranoisoquinolines . Another study describes the [Cp*RhIII]-catalyzed annulation of N-Methoxybenzamide with 1,4,2-bisoxazol-5-one to yield 2-aryl quinazolin-4(3H)-one derivatives .
Molecular Structure Analysis
The molecular structures of compounds related to N-Methoxy-N-methylbenzamide have been elucidated using single-crystal X-ray diffraction analysis. For example, the crystal structures of cyclometalated complexes derived from N-Methoxy-4-nitrobenzamide were determined, providing insight into the geometry and electronic properties of these catalytic intermediates . The crystal structure of N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide has also been reported, revealing two crystalline polymorphs with distinct molecular conformations .
Chemical Reactions Analysis
N-Methoxy-N-methylbenzamide and its derivatives participate in a variety of chemical reactions. These include C-H activation/annulation reactions with ketenimines to synthesize compounds with aggregation-induced emission properties , and the construction of complex heterocyclic compounds through peripheral modification . The compound has also been used in the design and synthesis of molecules with antiproliferative activity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methoxy-N-methylbenzamide derivatives are influenced by their molecular structure. The crystallographic analysis provides information on the polymorphism, which can affect the material's physical properties . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been studied using density functional theory (DFT), which is crucial for understanding the reactivity and interaction of these compounds with other molecules . Additionally, the presence of an N,O-bidentate directing group in related compounds suggests potential utility in metal-catalyzed C-H bond functionalization reactions .
Scientific Research Applications
Directed Metalation and Synthesis
- Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been utilized in synthesizing specific compounds, demonstrating the utility of N-methoxy-N-methylbenzamides in chemical synthesis processes (Reitz & Massey, 1990).
Ligand Binding and Receptor Studies
- N-methoxy-N-methylbenzamide derivatives have been explored as ligands for sigma-2 receptors. Their binding affinities and pharmacological profiles were investigated, contributing to our understanding of receptor interactions (Xu et al., 2005).
Metabolism and Stability Studies
- The metabolic conversion and stability of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds were studied, providing insights into the metabolic pathways and stability of related compounds (Ross et al., 1983).
Imaging and PET Ligands
- Novel positron emission tomography ligands based on N-methoxy-N-methylbenzamide derivatives were synthesized for imaging metabotropic glutamate receptor type 1 in the brain, showing potential for neuroimaging applications (Fujinaga et al., 2012).
Enzymatic and Metabolic Studies
- Studies have been conducted on the microsomal demethylation of N,N-dimethylbenzamides, shedding light on the enzymatic processes and metabolic pathways involved (Constantino, Rosa, & Iley, 1992).
Pharmaceutical Research
- Substituted 6-methoxysalicylamides, synthesized from 2,6-dimethoxybenzamides, were investigated for their potential as neuroleptic agents, highlighting the pharmaceutical applications of related compounds (de Paulis et al., 1985).
Cell Cycle Studies
- The effects of 3-methoxybenzamide on cell cycle progression in treated cells were analyzed, contributing to our understanding of cellular responses to certain chemical agents (Jacobson, Meadows, & Measel, 1985).
Gender and Age Effects in Human Studies
- A study examined age- and gender-related changes in binding of a N-methoxy-N-methylbenzamide derivative to metabotropic glutamate receptor type 1 in humans, showing its relevance in neurological research (Sakata et al., 2017).
Insect Repellency Studies
- N,N-diethyl-3-methylbenzamide, a related compound, was studied for its behavioral and toxicological effects on insects, contributing to entomological research (Alzogaray, 2015).
Hydrogen Bonding and Molecular Modeling
- Research on hydrogen bonding in ortho-substituted arylamides, including ortho-methoxy-N-methylbenzamide, provided insights into molecular interactions, important for foldamer design (Liu et al., 2009).
Neurokinin Receptor Studies
- Spiro-substituted piperidines derived from N-methylbenzamide were synthesized and evaluated for their NK1-NK2 dual antagonistic activities, contributing to receptor studies and potential therapeutic applications (Kubota et al., 1998).
Safety And Hazards
N-Methoxy-N-methylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers One relevant paper titled “Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure” discusses the synthesis of functionalized (benz)aldehydes, where N-Methoxy-N-methylbenzamide is used as a precursor .
properties
IUPAC Name |
N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKERDACREYXSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341044 | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylbenzamide | |
CAS RN |
6919-61-5 | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6919-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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